6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative featuring a catechol (3,4-dihydroxyphenyl) substituent at position 4, a phenyl group at position 1, and a propyl chain at position 3. This compound has garnered attention for its electrochemical properties, particularly as a mediator in nanosensors for detecting cysteine in the presence of paracetamol due to its redox-active catechol moiety . Its structural uniqueness lies in the combination of electron-rich aromatic systems and flexible alkyl chains, which may influence solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O3/c1-2-6-16-20-19(13-9-10-17(27)18(28)11-13)15(12-23)21(24)29-22(20)26(25-16)14-7-4-3-5-8-14/h3-5,7-11,19,27-28H,2,6,24H2,1H3 |
InChI Key |
HUTVUFKXPDGNGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile. This reaction is often catalyzed by various catalysts such as P2O5/SiO2, H3PO4/Al2O3, cellulose sulfuric acid, and starch sulfuric acid . The reaction is carried out under thermal solvent-free conditions, which makes it environmentally benign and efficient.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous reusable catalysts is preferred due to their cost-effectiveness and ease of separation from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, inflammation, and microbial growth .
Comparison with Similar Compounds
Biological Activity
6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrano[2,3-c]pyrazoles, which are known for various biological activities. The molecular formula is with a molecular weight of approximately 366.42 g/mol. Its structure features a pyrazole ring, which is crucial for its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.42 g/mol |
| CAS Number | Not specified |
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the activity of key oncogenic proteins such as BRAF(V600E) and EGFR, leading to reduced proliferation of cancer cells. The compound has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. Pyrazole derivatives often exhibit inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In animal models, the compound has shown promise in reducing inflammation markers, suggesting its utility in treating inflammatory diseases.
Antimicrobial Properties
Dihydropyrano[2,3-c]pyrazoles have also been investigated for their antimicrobial activity. Preliminary studies indicate that this compound can inhibit the growth of several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity. For example:
- Hydroxy groups at positions 3 and 4 on the phenyl ring have been associated with increased antitumor activity.
- Alkyl substitutions on the pyrazole ring can affect solubility and bioavailability.
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability compared to controls, with IC50 values suggesting potent antitumor activity.
- Anti-inflammatory Testing : In a model of induced paw edema in rats, administration of the compound resulted in a marked decrease in paw swelling compared to untreated groups, indicating strong anti-inflammatory properties.
- Antimicrobial Screening : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
